
Agroclavine
Übersicht
Beschreibung
Agroclavine is an ergot alkaloid belonging to the group of clavine alkaloids. It is a naturally occurring compound produced by fungi, particularly those in the Clavicipitaceae family. This compound has a chemical formula of C16H18N2 and a molecular weight of 238.33 g/mol . It is structurally characterized by a tetracyclic ergoline ring system with methyl groups at positions 6 and 8 . Historically, this compound has been used in the synthesis of ergot-based drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Agroclavine can be synthesized through the biotransformation of other ergot alkaloids. One common method involves the hydroxylation of chanoclavine to produce this compound . This process can be carried out using plant cell suspension cultures, which offer a manageable submerged cultivation environment with significant biochemical potential .
Industrial Production Methods: In industrial settings, this compound is typically produced through the fermentation of specific fungal strains. For example, the mutant Claviceps sp. strain c106 can be cultivated in a complex medium containing sucrose, citric acid, and yeast extract to yield this compound . The content of this compound reaches its maximum concentration on days 15-16 of cultivation .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Agroclavin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Oxidation von Agroclavin zu Elymoclavin, die durch Cytochrom-P450-Monooxygenasen katalysiert wird . Dieser Oxidationsprozess beinhaltet die Umwandlung der an C8 gebundenen Methylgruppe in eine Hydroxylgruppe .
Häufige Reagenzien und Bedingungen:
Oxidation: Cytochrom-P450-Monooxygenasen werden häufig für die Oxidation von Agroclavin verwendet.
Reduktion: Standard-Reduktionsmittel wie Natriumborhydrid können verwendet werden, um Agroclavin-Derivate zu reduzieren.
Substitution: Verschiedene Nucleophile können verwendet werden, um funktionelle Gruppen am Ergolin-Ring zu substituieren.
Hauptprodukte:
Elymoclavin: Entsteht durch die Oxidation von Agroclavin.
Hydroxylierte Derivate: Produziert durch Biotransformationsprozesse.
Wissenschaftliche Forschungsanwendungen
Agroclavin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird auf seine Rolle im Pilzstoffwechsel und seine Interaktionen mit Pflanzenwirten untersucht.
Medizin: Agroclavin weist zytotoxische Eigenschaften auf und wird auf sein Potenzial als antineoplastisches Mittel untersucht.
5. Wirkmechanismus
Agroclavin entfaltet seine Wirkungen in erster Linie durch seine Interaktion mit Dopaminrezeptoren. Es wirkt als D1-Dopaminrezeptor-Agonist, der verschiedene neurologische Pfade beeinflusst . Zusätzlich kann Agroclavin mit α-Adrenozeptoren interagieren und so zu seinem pharmakologischen Profil beitragen . Die genauen molekularen Zielstrukturen und Pfade, die an seinen zytotoxischen Wirkungen beteiligt sind, werden noch untersucht .
Wirkmechanismus
Agroclavine exerts its effects primarily through its interaction with dopamine receptors. It acts as a D1 dopamine receptor agonist, which influences various neurological pathways . Additionally, this compound can interact with α-adrenoceptors, contributing to its pharmacological profile . The exact molecular targets and pathways involved in its cytotoxic effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Agroclavin gehört zur Familie der Clavin-Alkaloide, zu der auch Verbindungen wie Festuclavin und Pyroclavin gehören . Im Vergleich zu anderen Mutterkornalkaloiden wie Ergotamin fehlen Agroclavin die umfangreichen Peptidkettenmodifikationen . Dieser strukturelle Unterschied trägt zu seinen einzigartigen pharmakologischen Eigenschaften bei, wie z. B. seiner schwächeren dopaminergen Aktivität im Vergleich zu potentere Mutterkornalkaloiden .
Ähnliche Verbindungen:
- Festuclavin
- Pyroclavin
- Elymoclavin
- Ergotamin
Biologische Aktivität
Agroclavine, a member of the ergot alkaloid family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, biosynthesis, and implications for future research.
1. Overview of this compound
This compound is derived from the fungus Claviceps purpurea, which is known for producing various ergot alkaloids. These compounds are structurally related to lysergic acid and have been studied for their effects on the central nervous system (CNS) and other biological systems.
2. Pharmacological Properties
This compound exhibits several pharmacological properties that are significant for its potential use in medicine:
- CNS Activity : Studies have shown that this compound affects learning and memory processes in animals. Specifically, it has been observed to impair retention in both active and passive avoidance tasks in mice without altering learning rates or retrieval efficacy .
- Receptor Interactions : Research indicates that this compound interacts with various CNS receptors, similar to other clavine alkaloids. Its activity suggests potential applications in treating neurological disorders .
3. Biosynthesis of this compound
The biosynthesis of this compound involves several enzymatic steps within Claviceps purpurea. Key findings include:
- Enzymatic Pathway : The conversion of chanoclavine-I aldehyde to this compound is catalyzed by the enzyme EasG in the presence of reduced glutathione (GSH) and NADPH. This reaction highlights the importance of specific enzymes in the biosynthetic pathway of ergot alkaloids .
- Engineering for Production : Recent advances have utilized engineered strains of Saccharomyces cerevisiae to enhance the production of this compound. By manipulating the expression of biosynthetic genes, researchers have achieved significant increases in this compound yields, indicating a promising route for industrial production .
4. Case Studies and Research Findings
Several studies have investigated the biological activity and pharmacological effects of this compound:
5. Future Directions
The ongoing research into this compound's biological activity suggests several future directions:
- Therapeutic Applications : Further exploration of this compound's effects on CNS disorders could lead to new treatments for conditions such as depression or anxiety.
- Industrial Production : The optimization of biosynthetic pathways for this compound can facilitate its large-scale production, making it more accessible for research and clinical applications.
- Comparative Studies : Investigating the differences between this compound and other ergot alkaloids may provide insights into their unique pharmacological profiles and mechanisms of action.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying agroclavine in biosynthetic studies?
this compound quantification typically employs LC-MS/MS with transitions m/z 239 → 208 for this compound and m/z 269 → 223 for D-lysergic acid (DLA). Calibration curves should be established using commercially available standards (e.g., Toronto Research Chemicals) or via standard addition methods. Validation requires testing linearity, precision, and limit of detection (LOD) across biological matrices . For reproducibility, document instrument parameters (e.g., column type, ionization mode) and include raw chromatograms in supplementary materials .
Q. How can researchers confirm the identity of this compound in novel biosynthesis pathways?
Identity confirmation requires retention time alignment with authenticated standards and MS/MS spectral matching. For novel intermediates lacking commercial standards, biosynthesized analogs (e.g., via dmaW or easF gene expression) should be cross-validated using in vitro enzymatic assays . Include retention time tolerances (±0.1 min) and spectral similarity scores (e.g., dot product ≥90%) in metadata .
Q. What are the primary challenges in isolating this compound from complex microbial extracts?
Key challenges include co-elution with structurally similar ergot alkaloids (e.g., chanoclavine-I) and matrix interference. Mitigate these via orthogonal purification steps:
- Solid-phase extraction (SPE) with mixed-mode cation-exchange resins.
- Two-dimensional chromatography (e.g., HILIC followed by reverse-phase). Purity thresholds (>95%) must be verified via NMR or high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How should contradictory data on this compound’s biosynthetic efficiency in heterologous hosts be analyzed?
Discrepancies in yield (e.g., Saccharomyces cerevisiae vs. Pichia pastoris) often arise from host-specific factors like codon usage bias or post-translational modifications. To resolve contradictions:
- Conduct comparative transcriptomics to identify rate-limiting enzymes.
- Use isotopic tracer studies (e.g., -glucose) to map metabolic flux .
- Apply statistical models (ANOVA with Tukey post-hoc tests) to distinguish technical vs. biological variability .
Q. What experimental design principles optimize this compound yield in engineered yeast strains?
A factorial design is recommended to test variables:
- Independent variables : Promoter strength (e.g., TEF1 vs. GAL1), cultivation pH, and oxygen transfer rate.
- Dependent variables : Titers (mg/L), specific productivity (mg/g DCW/h). Include negative controls (empty vector strains) and triplicate bioreactor runs. Data should be analyzed via response surface methodology (RSM) to identify optimal conditions .
Q. How can researchers address ethical and reproducibility concerns in this compound studies?
- Ethical compliance : Declare biosafety protocols for handling ergot alkaloids (e.g., PPE requirements, waste disposal) .
- Reproducibility : Publish raw NMR spectra, plasmid sequences, and strain genotypes in open-access repositories. Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical approaches are appropriate for analyzing this compound’s bioactivity data?
For dose-response assays (e.g., receptor binding studies):
- Fit data to a four-parameter logistic model (e.g., ).
- Report confidence intervals for EC values and use F-tests to compare model fits .
Q. Methodological Best Practices
- Data Contradiction Analysis : Apply the "principal contradiction" framework to prioritize variables (e.g., enzyme kinetics vs. substrate availability) that dominantly affect outcomes .
- Literature Synthesis : Use tools like SciFinder or Reaxys to map this compound’s biosynthetic gene clusters and patent landscapes, filtering for peer-reviewed studies only .
- Cross-Validation : Combine LC-MS/MS with orthogonal methods (e.g., -NMR) to confirm this compound identity in novel contexts .
Eigenschaften
IUPAC Name |
7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOMMHNYOJWCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970144 | |
Record name | 6,8-Dimethyl-8,9-didehydroergoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-42-5 | |
Record name | Agroclavine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,8-Dimethyl-8,9-didehydroergoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9-didehydro-6,8-dimethylergoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.